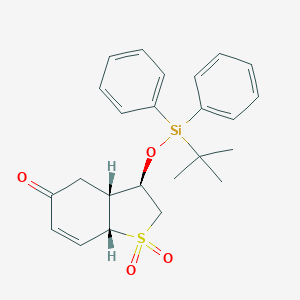
Hasubanonine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Hasubanonine is an alkaloid that is found in various plant species, including Stephania japonica and Nelumbo nucifera. This compound has been the subject of extensive scientific research due to its potential therapeutic applications. In
科学的研究の応用
Hasubanonine has been the subject of extensive scientific research due to its potential therapeutic applications. This compound has been shown to exhibit a range of pharmacological activities, including antitumor, anti-inflammatory, and antiviral effects. This compound has also been investigated for its potential use in the treatment of neurological disorders, such as Parkinson's disease and Alzheimer's disease.
作用機序
The mechanism of action of hasubanonine is complex and involves multiple pathways. This compound has been shown to interact with various cellular receptors and enzymes, including the dopamine transporter, acetylcholinesterase, and tyrosine kinase. This compound also modulates the activity of various signaling pathways, including the MAPK/ERK pathway and the PI3K/Akt pathway.
Biochemical and Physiological Effects
This compound exhibits a range of biochemical and physiological effects, including the inhibition of cell proliferation, the induction of apoptosis, and the modulation of immune function. This compound has also been shown to exhibit anti-inflammatory effects by reducing the production of pro-inflammatory cytokines, such as TNF-alpha and IL-6.
実験室実験の利点と制限
Hasubanonine has several advantages for use in lab experiments, including its high potency and selectivity. However, this compound also has several limitations, including its low solubility and stability. These limitations can make it challenging to use this compound in certain experimental settings.
将来の方向性
There are several future directions for the study of hasubanonine. One area of research is the development of new synthetic methods for the production of this compound. Another area of interest is the investigation of the potential therapeutic applications of this compound in the treatment of neurological disorders and cancer. Additionally, further studies are needed to elucidate the mechanism of action of this compound and to identify potential drug targets.
Conclusion
This compound is a complex alkaloid that exhibits a range of pharmacological activities. This compound has been the subject of extensive scientific research due to its potential therapeutic applications. The synthesis of this compound is a complex process that requires specialized equipment and expertise. This compound exhibits a range of biochemical and physiological effects and has several advantages and limitations for use in lab experiments. There are several future directions for the study of this compound, including the development of new synthetic methods and the investigation of its potential therapeutic applications.
特性
CAS番号 |
1805-85-2 |
|---|---|
分子式 |
C21H27NO5 |
分子量 |
373.4 g/mol |
IUPAC名 |
(1S,10S)-3,4,11,12-tetramethoxy-17-methyl-17-azatetracyclo[8.4.3.01,10.02,7]heptadeca-2(7),3,5,11-tetraen-13-one |
InChI |
InChI=1S/C21H27NO5/c1-22-11-10-20-12-14(23)17(25-3)19(27-5)21(20,22)9-8-13-6-7-15(24-2)18(26-4)16(13)20/h6-7H,8-12H2,1-5H3/t20-,21+/m0/s1 |
InChIキー |
DXUSNRCTWFHYFS-LEWJYISDSA-N |
異性体SMILES |
CN1CC[C@@]23[C@@]1(CCC4=C2C(=C(C=C4)OC)OC)C(=C(C(=O)C3)OC)OC |
SMILES |
CN1CCC23C1(CCC4=C2C(=C(C=C4)OC)OC)C(=C(C(=O)C3)OC)OC |
正規SMILES |
CN1CCC23C1(CCC4=C2C(=C(C=C4)OC)OC)C(=C(C(=O)C3)OC)OC |
その他のCAS番号 |
1805-85-2 |
同義語 |
7,8-Didehydro-3,4,7,8-tetramethoxy-17-methylhasubanan-6-one |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






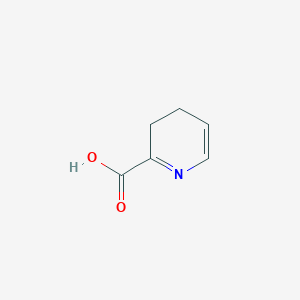
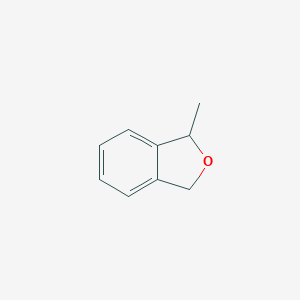
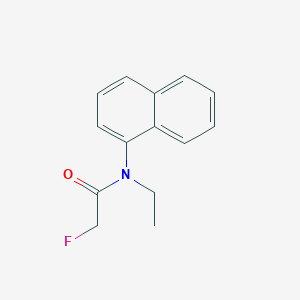
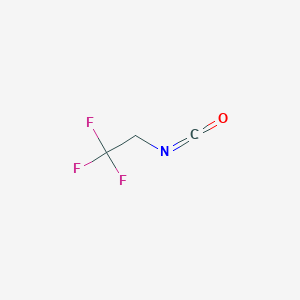
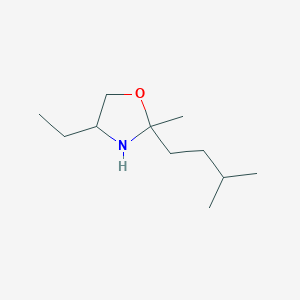
![tert-Butyl 1-benzylhexahydropyrrolo[3,4-b]pyrrole-5(1H)-carboxylate](/img/structure/B156711.png)




